N-Boc-N'-Boc-4,4'-bipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

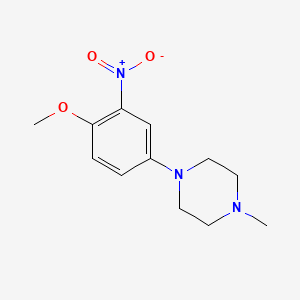

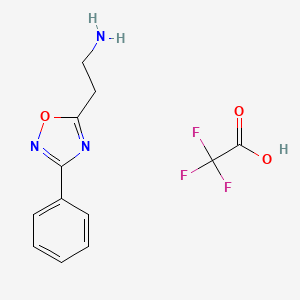

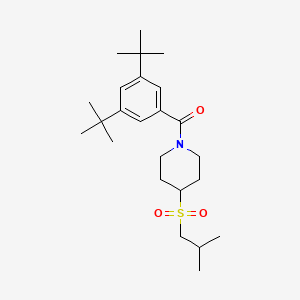

“N-Boc-N’-Boc-4,4’-bipiperidine” is a chemical compound with the molecular formula C20H36N2O4 . It is used in research and has been mentioned in various technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of N-Boc compounds, such as N-Boc-4-hydroxypiperidine, involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “N-Boc-N’-Boc-4,4’-bipiperidine” is represented by the linear formula C20H36N2O4 . The exact mass of the molecule is 268.215078140 .Physical And Chemical Properties Analysis

“N-Boc-N’-Boc-4,4’-bipiperidine” has a boiling point of 362.655°C at 760 mmHg and a density of 1.029 g/cm3 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

N-Boc 4-nitropiperidine : Prepared from N-Boc-piperidone, used for developing spirolactam piperidines and a spiropiperidine analogue of maraviroc's eastern part (Mullen, Miel, & Mckervey, 2010).

Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine : Developed for the synthesis of ibrutinib, an anticancer drug. Utilized a reductase from Saccharomyces cerevisiae for the asymmetric reduction of N-Boc-piperidin-3-one (Chen et al., 2017).

Synthesis of N-Boc-4-FORMYLPIPERINE : Reported as a useful synthetic intermediate, particularly in the pharmaceutical industry (Cain & Teleha, 2000).

Preparation of (S)-N-Boc-3-hydroxypiperidine : Used in the synthesis of ibrutinib, a lymphoma treatment drug. An efficient process catalyzed by recombinant ketoreductase was developed for this purpose (Ju et al., 2014).

Selective Benzylic Lithiation for NK1 Antagonist Synthesis : Utilized in the synthesis of potent NK1 ligands, demonstrating its importance in medicinal chemistry (Xiao et al., 2005).

Chemical Synthesis and Catalysis

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane : A versatile building block for synthesizing compounds with potential biological activity, starting from simple materials like pyridine and benzyl chloride (Schramm et al., 2009).

Investigation of the Enantioselective Deprotonation of Boc-piperidine : Explored experimentally and computationally, providing insights into asymmetric synthesis (Bailey et al., 2002).

N-Boc Protection of Amines : Utilized in the efficient N-Boc protection of amines, important in synthetic chemistry (Shirini, Khaligh, & Jolodar, 2013).

Continuous Flow Carboxylation : Applied in a large-scale carboxylation process using continuous flow chemistry, demonstrating its utility in industrial applications (Kestemont et al., 2021).

Mechanisms and Methods of Deprotection of N-Boc : Studied for understanding its influence in organic synthesis and reaction success (Huang Jian-qiang, 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWYWFHCRIFTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N'-Boc-4,4'-bipiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)

![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine](/img/structure/B2454140.png)